In Vitro Estrogenicity: Pergafast 201 Shows No Detectable Activity Versus Active BPA and BPS in NTP Screening
In the U.S. National Toxicology Program (NTP) systematic screening of BPA structural analogues and functional alternatives, Pergafast 201 (PF-201) was tested across a panel of in vitro estrogen endpoints including ER binding, MCF-7 cell proliferation, reporter gene assays, and steroidogenesis assays. Across all tested endpoints, Pergafast 201 registered '–' (not tested or no data in applicable assays) or 'ND' (not detected) [1]. In contrast, BPA exhibited quantifiable estrogenic activity at concentrations as low as 0.00001 µM in the MCF-7 proliferation assay and 0.01 µM in reporter gene assays. BPS showed activity at 1 µM (ER binding), 0.01 µM (MCF-7 proliferation), and 0.0001 µM (reporter gene assay) [1]. The in vitro steroidogenesis endpoint was also negative for Pergafast 201 (ND) while BPA induced 17β-estradiol production [2]. This represents a qualitative difference in endocrine bioactivity profile between Pergafast 201 and the bisphenol developers BPA and BPS, confirmed across multiple orthogonal assay platforms.
| Evidence Dimension | In vitro estrogenic activity (lowest effect level across multiple assays) |
|---|---|
| Target Compound Data | Pergafast 201: ND (not detected) in steroidogenesis assay; no data indicating activity in ER binding, MCF-7 proliferation, or reporter gene assays tested at single-dose levels |
| Comparator Or Baseline | BPA: 0.00001 µM (MCF-7 proliferation), 0.01 µM (reporter gene), 3.14 µM (steroidogenesis). BPS: 1 µM (ER binding), 0.01 µM (MCF-7 proliferation), 0.0001 µM (reporter gene), ND (steroidogenesis) |
| Quantified Difference | Activity below detection limit for Pergafast 201 across all assays vs. quantifiable activity for BPA and BPS at sub-micromolar to low micromolar concentrations |
| Conditions | NTP in vitro screening panel: ER binding competition assay, MCF-7 cell proliferation (E-SCREEN), reporter gene transactivation assay, Tox21 ER reporter assay, endogenous gene/protein expression, steroidogenesis (H295R); single-dose testing for Pergafast 201 and D-8 |
Why This Matters
For procurers seeking BPA-free thermal paper with the lowest possible endocrine bioactivity risk, the NTP dataset provides the most authoritative head-to-head evidence that Pergafast 201 lacks detectable estrogenic activity in vitro while BPA and BPS do not, directly supporting regulatory compliance and consumer safety positioning.
- [1] Pelch KE, Wignall JA, Goldstone AE, et al. NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives: Research Report 4. National Toxicology Program, Research Triangle Park (NC); 2017 Oct. Table 7: Summary of In Vitro Estrogen Endpoints. Available at: https://www.ncbi.nlm.nih.gov/books/NBK552717/table/t-2-07/ View Source
- [2] Goldinger DM, Demierre AL, Zoller O, et al. Endocrine activity of alternatives to BPA found in thermal paper in Switzerland. Regul Toxicol Pharmacol. 2015;71(3):453-462. doi:10.1016/j.yrtph.2015.01.002 View Source
